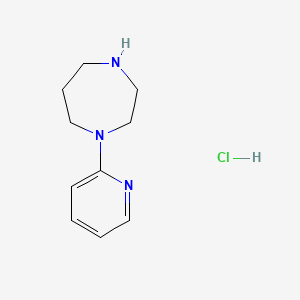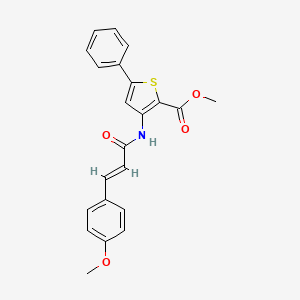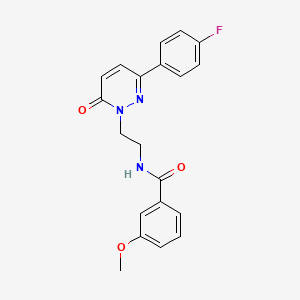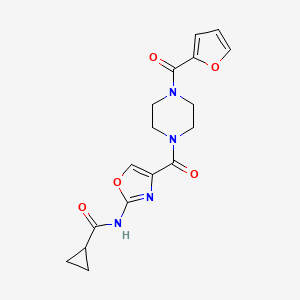
Acide 2-(Difluorométhyl)-1,3-benzothiazole-7-carboxylique
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Difluoromethyl)-1,3-benzothiazole-7-carboxylic acid is a compound of significant interest in the field of organic chemistry due to its unique structural features and potential applications. The presence of the difluoromethyl group and the benzothiazole ring imparts distinct chemical properties, making it a valuable compound for various scientific research and industrial applications.
Applications De Recherche Scientifique
2-(Difluoromethyl)-1,3-benzothiazole-7-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is utilized in the development of advanced materials and as a precursor for various industrial chemicals
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoromethyl)-1,3-benzothiazole-7-carboxylic acid typically involves the introduction of the difluoromethyl group into the benzothiazole ring. One common method is the difluoromethylation of benzothiazole derivatives using difluorocarbene reagents. This reaction can be catalyzed by metals such as silver or copper under specific conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing advanced catalytic systems to ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(Difluoromethyl)-1,3-benzothiazole-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents, nucleophiles, and bases are used under controlled conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, alcohols, aldehydes, and various substituted benzothiazole derivatives .
Mécanisme D'action
The mechanism of action of 2-(Difluoromethyl)-1,3-benzothiazole-7-carboxylic acid involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, influencing their activity. The benzothiazole ring can interact with various biological pathways, potentially leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
- 2-(Trifluoromethyl)-1,3-benzothiazole-7-carboxylic acid
- 2-(Difluoromethyl)-1,3-benzoxazole-7-carboxylic acid
- 2-(Difluoromethyl)-1,3-benzimidazole-7-carboxylic acid
Comparison: Compared to these similar compounds, 2-(Difluoromethyl)-1,3-benzothiazole-7-carboxylic acid exhibits unique properties due to the presence of the difluoromethyl group and the benzothiazole ring. These structural features can enhance its chemical stability, biological activity, and potential for various applications .
Propriétés
IUPAC Name |
2-(difluoromethyl)-1,3-benzothiazole-7-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F2NO2S/c10-7(11)8-12-5-3-1-2-4(9(13)14)6(5)15-8/h1-3,7H,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFBJKRVQKFGLJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)N=C(S2)C(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide](/img/structure/B2554150.png)
![8-(Difluoromethyl)imidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B2554151.png)


![6-(5-chloro-2-methoxybenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2554155.png)
![2-(methylsulfanyl)-N-{tricyclo[5.2.1.0^{2,6}]decan-8-yl}pyridine-3-carboxamide](/img/structure/B2554158.png)
![N-[4-(methylsulfanyl)phenyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide](/img/structure/B2554159.png)

![methyl 2-[(2-{[(4-fluorophenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetate](/img/structure/B2554162.png)




![N-[(2Z)-5,6-dimethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiophene-2-carboxamide](/img/structure/B2554172.png)
